tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a diazaspirodecane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The hydroxy group and diazaspirodecane ring system play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
Uniqueness
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-7-4-10(16)13(9-15)5-6-14-8-13/h10,14,16H,4-9H2,1-3H3 |
InChI Key |
ZVVZJOWJJCCREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)O |
Origin of Product |
United States |
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